![molecular formula C11H6ClFO B3042321 5-Fluoro-1-naphthoyl chloride CAS No. 56886-73-8](/img/structure/B3042321.png)
5-Fluoro-1-naphthoyl chloride
Overview
Description
5-Fluoro-1-naphthoyl chloride is a chemical compound with the molecular formula C11H6ClFO . It has an average mass of 208.616 Da and a monoisotopic mass of 208.009125 Da . It is also known by other names such as 1-Naphthalenecarbonyl chloride, 5-fluoro- .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-naphthoyl chloride consists of a naphthalene ring with a carbonyl chloride (COCl) group and a fluorine atom attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Fluoro-1-naphthoyl chloride has a molecular formula of CHClFO, an average mass of 208.616 Da, and a monoisotopic mass of 208.009125 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Pentafluoroethylated Organocuprate
The compound can be used in the synthesis of a new bispentafluoroethylated organocuprate [Ph 4 P] + [Cu (CF 2 CF 3) 2] −. This complex has demonstrated a remarkable range of reactivities towards carboxylic acids, diazonium salts, organic halides, boronic esters, terminal alkynes and (hetero)arenes as a versatile pentafluoroethylating reagent .
Aromatic Nucleophilic Substitution
5-Fluoro-1-naphthoyl chloride can be used in aromatic nucleophilic substitution (S N Ar) reactions. These reactions are important in organic chemistry as they result in the formation of chemically important C-C, C-S, and C-O bonds .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pharmaceuticals
5-Fluoro-1-naphthoyl chloride can be used in the synthesis of pharmaceuticals. Aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Synthesis of Herbicides
This compound can be used in the synthesis of herbicides. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Synthesis of Natural Products
5-Fluoro-1-naphthoyl chloride can be used in the synthesis of natural products. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .
Safety And Hazards
The safety data sheet for a related compound, 1-Naphthoyl chloride, indicates that it causes severe skin burns and eye damage . It is classified as a skin corrosive and is stored as a combustible, corrosive hazardous material . Similar precautions should be taken when handling 5-Fluoro-1-naphthoyl chloride.
properties
IUPAC Name |
5-fluoronaphthalene-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESIOMSCHMEAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279351 | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-naphthoyl chloride | |
CAS RN |
56886-73-8 | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56886-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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